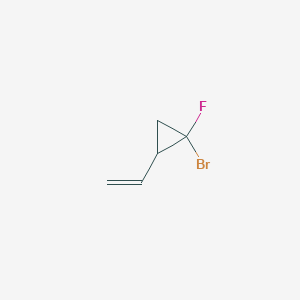

1-Bromo-1-fluoro-2-vinylcyclopropane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-ethenyl-1-fluorocyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrF/c1-2-4-3-5(4,6)7/h2,4H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQNQFXBKNKZJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CC1(F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 1 Bromo 1 Fluoro 2 Vinylcyclopropane

Ring-Opening Reactions

The inherent strain energy of the cyclopropane (B1198618) ring in 1-bromo-1-fluoro-2-vinylcyclopropane is a principal driver for its reactivity. Ring-opening reactions provide a pathway to relieve this strain, resulting in the formation of more stable acyclic or larger cyclic structures. These transformations can be initiated through thermal activation or by the action of transition metal catalysts, each leading to distinct product profiles.

Thermally Induced Rearrangements

Under thermal conditions, this compound and its analogs are susceptible to intramolecular rearrangements that involve the cleavage of one or more bonds within the cyclopropane ring. These reactions typically require elevated temperatures to overcome the activation energy barrier for bond breaking and are governed by the principles of pericyclic and radical reaction mechanisms. Studies on closely related compounds, such as 1-chloro-1-fluoro-2-vinylcyclopropanes, indicate that a competition exists between different rearrangement pathways. acs.org

A classic and well-documented thermal reaction of vinylcyclopropanes is the ring-expanding rearrangement to form cyclopentene (B43876) derivatives. wikipedia.orgresearchgate.net This transformation significantly reduces ring strain and is a synthetically valuable method for constructing five-membered rings. For the subject compound, this would involve the cleavage of the cyclopropane ring and subsequent re-cyclization to form a halogenated cyclopentene. The activation energy for the parent vinylcyclopropane (B126155) rearrangement is approximately 50 kcal/mol. wikipedia.org

The mechanism of the vinylcyclopropane-cyclopentene rearrangement has been a subject of extensive study, with evidence pointing to a mechanistic continuum between a purely concerted pericyclic pathway and a stepwise process involving a diradical intermediate. wikipedia.org

Concerted Mechanism: This pathway is described as a acs.orgnih.gov-sigmatropic shift, governed by orbital symmetry rules. Kinetic data for the parent rearrangement have shown consistency with a concerted mechanism where the rate-limiting step is the cleavage of a cyclopropyl (B3062369) carbon-carbon bond. wikipedia.org

Diradical Mechanism: The alternative stepwise mechanism involves the homolytic cleavage of a C-C bond in the cyclopropane ring to form a more stable allyl-substituted radical intermediate. This diradical can then undergo conformational changes before cyclizing to the cyclopentene product. Product distribution studies often support the intermediacy of diradicals, which can explain the formation of stereoisomeric products not predicted by concerted pathways. wikipedia.org

The operative mechanism is highly dependent on the specific substitution pattern of the vinylcyclopropane. wikipedia.org

The presence of halogen substituents on the cyclopropane ring, as in this compound, is expected to significantly influence the activation energy and the regio- and stereoselectivity of the rearrangement.

Table 1: Expected Products from Vinylcyclopropane-Cyclopentene Rearrangement

| Starting Material | Expected Rearrangement Product(s) |

|---|

Note: The precise structure of the product isomers would depend on the regioselectivity of the reaction.

In addition to the ring-expanding rearrangement, gem-dihalovinylcyclopropanes can also undergo a competing cyclopropyl-allyl type isomerization. Research on the gas-phase pyrolysis of 1-chloro-1-fluoro-2-vinylcyclopropane and its 2-methyl derivative at temperatures between 305–360 °C revealed that this pathway competes with the vinylcyclopropane-cyclopentene rearrangement. This transformation involves a 1,3-halogen shift coupled with ring opening to yield an open-chain halo-substituted diene. This alternative pathway highlights the complex reactivity of these systems, where subtle changes in structure and conditions can divert the reaction towards different products.

Vinylcyclopropane-Cyclopentene Rearrangement

Catalytic Ring-Opening Processes

Transition metal catalysts offer an alternative, often milder, route to induce the ring-opening of vinylcyclopropanes, including halogenated derivatives. nih.gov Catalysts based on palladium, rhodium, and other metals can activate the vinylcyclopropane unit towards a variety of transformations that are not accessible under purely thermal conditions. nih.govrsc.org These processes often proceed through the formation of metal-allyl intermediates, which can then be intercepted by various nucleophiles or undergo further reaction.

For halogenated substrates like this compound, catalytic pathways can be particularly interesting. For example, rhodium-catalyzed reactions of vinyl gem-difluorocyclopropanes have been shown to proceed via a ring-opening/β-fluoride elimination sequence to generate vinylic allyl rhodium intermediates, unlocking novel reactivity patterns. A similar pathway could be envisioned for the bromo-fluoro analog.

Rhodium(I) catalysts, in particular, have been successfully employed for the asymmetric ring-opening of racemic vinyl cyclopropanes with nucleophiles like aryl boronic acids. nih.gov Such reactions can proceed with high regioselectivity, forming branched products. nih.gov Palladium-catalyzed processes are also well-established for the ring-opening of vinylcyclopropanes, reacting with compounds like thiols and carbon monoxide to yield unsaturated thioesters.

Table 2: Examples of Catalytic Ring-Opening Reactions of Vinylcyclopropanes

| Catalyst System | Reactant(s) | Product Type |

|---|---|---|

| Rhodium(I) / Chiral Ligand | Vinylcyclopropane, Aryl Boronic Acid | Chiral Allylic Aryl Compounds |

| Palladium(0) / Phosphine (B1218219) Ligand | Vinylcyclopropane, Thiol, CO | Unsaturated Thioester |

This table represents general catalytic systems for vinylcyclopropanes; specific applications to this compound would require dedicated experimental studies.

Transition Metal-Mediated Ring Expansions

Transition metal catalysts are highly effective in promoting the rearrangement of vinylcyclopropanes, typically leading to five-membered rings or diene systems through formal chemrxiv.orgchemrxiv.org- or chemrxiv.orgnih.gov-sigmatropic rearrangements. The specific product often depends on the metal catalyst, its ligands, and the substitution pattern of the VCP.

Nickel(0) complexes, particularly those with N-heterocyclic carbene (NHC) ligands, are known to catalyze the rearrangement of vinylcyclopropanes to cyclopentenes. The generally accepted mechanism involves oxidative addition of the nickel to a strained C-C bond of the cyclopropane, followed by a haptotropic shift and reductive elimination.

For this compound, two primary pathways for the initial oxidative addition are plausible: cleavage of the strained C1-C2 bond, influenced by the donor-acceptor nature, or cleavage of the C-Br bond. The subsequent steps would involve rearrangement of the resulting nickel-allyl intermediate, ultimately leading to a fluorinated cyclopentene derivative upon reductive elimination. The choice of ligands on the nickel center would be crucial in controlling the regioselectivity of this transformation.

Table 1: Postulated Ni(0)-Catalyzed Rearrangement Products

| Catalyst System | Plausible Intermediate | Potential Product(s) |

|---|---|---|

| Ni(cod)₂ / NHC Ligand | π-allyl nickel complex | Fluorocyclopentene derivatives |

Rhodium(I) catalysts, such as Wilkinson's catalyst, are well-documented to induce the rearrangement of VCPs. nih.gov These reactions can yield a variety of products, including 1,3-dienes or five-membered carbocycles. nih.govrsc.org Research on vinyl gem-difluorocyclopropanes (VCPdFs) has shown that Rh(I) can catalyze a ring-opening/β-fluoride elimination sequence to generate vinylic allyl-rhodium intermediates. chemrxiv.org This process efficiently produces chiral cyclopentenones and gem-difluorocyclopentenes. chemrxiv.org

By analogy, this compound, when treated with a Rh(I) catalyst, is expected to undergo oxidative addition to form a rhodium-allyl intermediate. chemrxiv.orgrsc.org This intermediate could then undergo either β-bromide or β-fluoride elimination, followed by reductive elimination, to afford halogenated cyclopentene or diene products. The exact product distribution would likely be influenced by the reaction conditions and the ligand set on the rhodium center. nih.gov

Table 2: Potential Pathways in Rh(I)-Catalyzed Rearrangements

| Reaction Pathway | Key Step | Anticipated Product Class |

|---|---|---|

| Pathway A | Ring-opening followed by β-Bromide elimination | Monofluorinated cyclopentenes or dienes |

| Pathway B | Ring-opening followed by β-Fluoride elimination | Monobrominated cyclopentenes or dienes |

Lewis Acid-Catalyzed Ring Opening

The donor-acceptor nature of this compound makes it a prime substrate for Lewis acid-catalyzed ring-opening reactions. uni-regensburg.deacs.org Lewis acids can activate the cyclopropane ring by coordinating to an electron-rich site, which in this case would be one of the halogen atoms (likely the more Lewis basic fluorine). This coordination enhances the polarization of the C-C bond between the donor (vinyl) and acceptor (gem-dihalo) substituted carbons, facilitating its cleavage. uni-regensburg.de

This ring-opening process typically generates a stabilized zwitterionic intermediate or an allylic carbocation. This reactive intermediate can then be trapped by a variety of nucleophiles. The use of different Lewis acids can influence the reaction's efficiency and outcome. For example, Yb(OTf)₃ has been shown to mediate the rearrangement of fused vinylcyclopropanes to cyclopentenes. digitellinc.com

Table 3: Predicted Outcomes of Lewis Acid-Catalyzed Ring Opening

| Lewis Acid | Proposed Role | Expected Intermediate | Potential Outcome with Nucleophile (Nu⁻) |

|---|---|---|---|

| Yb(OTf)₃ | Activation of cyclopropane | Allylic cation | Rearrangement to fluorobromocyclopentene digitellinc.com |

| AlCl₃ | Activation of cyclopropane | Allylic cation | [3+2] cycloaddition with carbonyls researchgate.net |

Nucleophilic and Electrophilic Ring Cleavage

The electronic properties of this compound dictate its susceptibility to both nucleophilic and electrophilic attack, leading to ring cleavage.

The regioselectivity of ring-opening reactions in donor-acceptor cyclopropanes is a well-established principle. nih.govacs.org Cleavage almost invariably occurs at the bond between the carbon atom bearing the donor group and the carbon atom bearing the acceptor group. For this compound, this corresponds to the C1-C2 bond.

In a nucleophilic ring-opening, the nucleophile attacks the carbon adjacent to the vinyl group (C2). This attack induces the cleavage of the distal C1-C3 bond, generating an enolate equivalent stabilized by the gem-dihalo group at C1. Alternatively, under Lewis acid catalysis, the ring opens to form an allylic cation, and the nucleophile attacks at either the C1 or C3 position of the allyl system, with the regioselectivity being governed by steric and electronic factors. Rhodium-catalyzed ring openings with carbon nucleophiles have been shown to proceed with very high regioselectivity, typically favoring the branched product. nih.gov

The concept of the donor-acceptor (D-A) cyclopropane is central to understanding the reactivity of this compound. nih.govresearchgate.net The vinyl group serves as the electron-donating moiety, increasing the electron density of the adjacent C2 carbon. Conversely, the highly electronegative fluorine and bromine atoms at C1 act as the acceptor part, withdrawing electron density.

This vicinal arrangement of donor and acceptor groups polarizes the C1-C2 bond, significantly weakening it compared to an unsubstituted cyclopropane. nih.govlookchem.com This inherent polarization facilitates heterolytic bond cleavage, allowing the molecule to act as a versatile three-carbon (C3) synthon, equivalent to a 1,3-dipole. nih.govuni-regensburg.de This D-A character is the fundamental reason for the compound's propensity to undergo ring-opening reactions under catalysis by Lewis acids, Brønsted acids, and transition metals, as well as direct attack by nucleophiles. lookchem.comresearchgate.net Interestingly, even fluorine itself has been shown to act as a donor group in certain gem-difluorocyclopropane systems, highlighting the complex electronic nature of halogenated cyclopropanes. researchgate.net

Radical-Mediated Ring-Opening Processes

The presence of the vinyl group provides a site for radical addition, which can subsequently trigger the opening of the cyclopropane ring. For instance, a radical initiator can lead to the formation of a stabilized allylic radical intermediate, which then undergoes ring scission. The regioselectivity of the ring opening would be influenced by the stability of the resulting radical intermediates.

Furthermore, bromine radical-mediated ring-opening is a known process for alkylidenecyclopropanes. nih.gov Similarly, fluoroalkyl radicals can also induce the ring-opening of methylenecylopropanes to furnish homoallylic halides. nih.gov It is conceivable that under appropriate conditions, a bromine or other radical could initiate a similar cascade with this compound, leading to a variety of ring-opened products. The general mechanism for such a process initiated by a radical (R•) is depicted below:

| Step | Description |

| 1. Initiation | Generation of a radical species (R•). |

| 2. Addition | The radical adds to the vinyl group of this compound. |

| 3. Ring-Opening | The resulting cyclopropylcarbinyl radical undergoes rapid ring-opening to form a more stable homoallylic radical. |

| 4. Propagation/Termination | The homoallylic radical can then participate in further reactions, such as hydrogen abstraction or coupling, to yield the final product(s). |

Cycloaddition Reactions

The vinyl group of this compound can act as a 2π component in various cycloaddition reactions. These pericyclic reactions are valuable for the construction of cyclic systems. adichemistry.com

(3+2) Cycloadditions

(3+2) cycloadditions, also known as 1,3-dipolar cycloadditions, involve the reaction of a 1,3-dipole with a dipolarophile (in this case, the vinyl group) to form a five-membered ring. nih.govacs.orglibretexts.org Given the electronic nature of the vinyl group, it is expected to react with a variety of 1,3-dipoles such as azides, nitrile oxides, and nitrones. The regioselectivity of these reactions would be governed by the electronic and steric properties of both the dipole and the dipolarophile. For example, the reaction with an azide (B81097) would be expected to yield a triazoline, which could potentially be converted to other nitrogen-containing heterocycles.

Research on gem-difluorocyclopropenes has shown their utility in [3+2] cycloadditions with azomethine ylides to form fluorinated bicyclic systems. msu.edu While not a direct analogue, this suggests that the fluorinated vinylcyclopropane could also serve as a partner in such transformations.

Other Pericyclic Reactions

Beyond [3+2] cycloadditions, the vinylcyclopropane moiety can participate in other pericyclic reactions. adichemistry.comorganicchemistrydata.orgnih.gov The vinylcyclopropane-cyclopentene rearrangement is a well-known sigmatropic rearrangement that occurs under thermal or photochemical conditions. In this process, the three-membered ring opens and recloses to form a five-membered ring. The presence of the halogen atoms on the cyclopropane ring would likely influence the conditions required for this rearrangement and the stereochemistry of the resulting cyclopentene.

Electrocyclic reactions, which involve the formation of a ring from a conjugated system or the reverse ring-opening process, are also a possibility. adichemistry.comorganicchemistrydata.orgnih.gov Under thermal or photochemical stimulus, the vinylcyclopropane could potentially undergo ring opening to form a transient conjugated diene, which could then participate in further pericyclic reactions like Diels-Alder cycloadditions.

Transformations Involving the Halogen Substituents

The carbon-bromine and carbon-fluorine bonds on the cyclopropane ring represent key sites for functionalization. The differing bond strengths and reactivities of these halogens allow for selective transformations.

Selective Cleavage of C-Br and C-F Bonds

The carbon-bromine bond is significantly weaker than the carbon-fluorine bond, making it the more reactive site for many transformations. Selective cleavage of the C-Br bond can be achieved through various methods, including reductive cleavage with metal hydrides or radical-based processes. Visible light photoredox catalysis has emerged as a powerful tool for the cleavage of C-F bonds, although this typically requires specific catalytic systems. In the case of this compound, the preferential cleavage of the C-Br bond is highly probable under standard reductive or nucleophilic conditions.

Cross-Coupling Reactions at Halogenated Centers

The C-Br bond serves as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. These reactions would allow for the introduction of a wide range of substituents at the C1 position of the cyclopropane ring. The reactivity in these cross-coupling reactions would be influenced by the choice of catalyst, ligands, and reaction conditions. While specific examples for this compound are not reported, palladium-catalyzed cross-coupling reactions of other gem-bromofluoroalkenes have been successfully demonstrated.

The following table summarizes potential cross-coupling partners for the C-Br bond:

| Cross-Coupling Reaction | Coupling Partner | Resulting Bond |

| Suzuki | Organoboron Reagents (e.g., boronic acids, boronic esters) | C-C |

| Stille | Organotin Reagents (e.g., stannanes) | C-C |

| Negishi | Organozinc Reagents | C-C |

| Sonogashira | Terminal Alkynes | C-C (alkynyl) |

| Buchwald-Hartwig | Amines, Amides | C-N |

| Chan-Lam | Alcohols, Phenols | C-O |

Formation of Reactive Intermediates from Halogenated Sites

The chemical behavior of this compound is significantly influenced by the presence of two distinct halogen atoms, bromine and fluorine, on the same carbon atom of the cyclopropane ring. These halogenated sites are key to the formation of various reactive intermediates, which subsequently dictate the transformation pathways of the molecule. The principal reactive intermediates that can be generated from these sites include organometallic species and radical intermediates.

The generation of these intermediates is largely governed by the inherent differences in the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds. The C-Br bond is considerably weaker and more polarizable than the highly stable and strong C-F bond. This disparity in bond strength and reactivity is a recurring theme in the chemistry of mixed-halogenated compounds and is expected to be the determining factor in the selective formation of intermediates from this compound.

Organometallic Intermediates via Metal-Halogen Exchange

A primary pathway to generate a reactive intermediate from the halogenated carbon of this compound is through metal-halogen exchange. This reaction is a cornerstone of organometallic chemistry for creating carbon-nucleophiles. researchgate.net It typically involves the reaction of an organic halide with an organometallic reagent, most commonly an organolithium compound like n-butyllithium or tert-butyllithium.

The general order of reactivity for halogens in this exchange is I > Br > Cl > F. researchgate.net Consequently, for this compound, the bromine atom is the anticipated site of metal-halogen exchange, leaving the fluorine atom untouched. This selective exchange would lead to the formation of a 1-fluoro-2-vinylcyclopropyllithium intermediate. Such a species is a powerful synthetic tool, as the newly formed carbon-lithium bond can act as a potent nucleophile or a base.

The reaction is typically conducted at very low temperatures (e.g., -78 °C to -100 °C) to prevent side reactions, such as the opening of the strained cyclopropane ring or reaction with the vinyl group. researchgate.net The resulting fluorinated organolithium reagent would be a valuable intermediate for the synthesis of more complex molecules, allowing for the introduction of various electrophiles at the C1 position of the cyclopropane ring while retaining the fluorine atom and the vinyl group.

Table 1: Predicted Reactivity in Metal-Halogen Exchange

| Halogen Site | Reagent Example | Predicted Intermediate | Relative Reactivity |

|---|---|---|---|

| C-Br | n-Butyllithium | 1-Fluoro-2-vinylcyclopropyllithium | High |

Radical Intermediates via Homolytic Cleavage

The formation of radical intermediates from this compound can be initiated through homolytic cleavage of the carbon-halogen bond. This process can be induced by radical initiators (like AIBN), light (photolysis), or heat. Similar to metal-halogen exchange, the weaker C-Br bond is more susceptible to homolytic cleavage than the robust C-F bond.

Upon initiation, a bromine radical would be abstracted, generating a 1-fluoro-2-vinylcyclopropyl radical. The chemistry of such radicals is complex. While the radical is centered on the cyclopropane ring, the presence of the adjacent vinyl group introduces the possibility of rapid rearrangement. Vinylcyclopropane systems are well-known to undergo radical-initiated ring-opening reactions to form more stable, open-chain radicals. chemrxiv.org This rearrangement proceeds via a 1,5-hydrogen shift or other pathways, leading to cyclopentene or other rearranged products.

Studies on the radical polymerization of the closely related 1,1-difluoro-2-vinylcyclopropane (B1330364) have shown that radical addition to the vinyl group initiates a ring-opening polymerization process. researchgate.net This suggests that any radical formed at the C1 position of this compound would likely be transient and prone to rearrangement involving the vinyl moiety.

Table 2: Predicted Formation of Radical Intermediates

| Halogen Site | Initiation Method | Predicted Initial Intermediate | Potential Fate |

|---|---|---|---|

| C-Br | Radical Initiator (e.g., AIBN), Heat, Light | 1-Fluoro-2-vinylcyclopropyl radical | Ring-opening rearrangement |

Stereochemical Control and Aspects in 1 Bromo 1 Fluoro 2 Vinylcyclopropane Chemistry

Diastereoselective Synthesis

Diastereoselective synthesis aims to control the relative stereochemistry of the molecule, specifically the cis or trans relationship between the vinyl group at C2 and the substituents at C1.

The primary method for constructing the 1-bromo-1-fluoro-2-vinylcyclopropane core is the cycloaddition of a bromofluorocarbene species to 1,3-butadiene (B125203). This reaction is complicated by the nature of the conjugated diene, which can undergo either 1,2-addition to form the desired vinylcyclopropane (B126155) or 1,4-addition, leading to a five-membered ring or acyclic products. masterorganicchemistry.comlibretexts.org

The addition of an electrophilic carbene to a conjugated diene like 1,3-butadiene can generate a stabilized allyl cation intermediate, which allows for charge delocalization and can lead to the formation of both 1,2- and 1,4-addition products. libretexts.org The ratio of these products is often dependent on reaction conditions such as temperature. At lower temperatures, the reaction is under kinetic control, favoring the product that forms fastest (often the 1,2-adduct), while at higher temperatures, thermodynamic control can lead to the most stable product, which may be the 1,4-adduct. masterorganicchemistry.comlibretexts.org

Historically, the first vinylcyclopropane-cyclopentene rearrangement was observed during the pyrolysis of 1,1-dichloro-2-vinylcyclopropane, which was synthesized from 1,3-butadiene and the carbene generated from chloroform. wikipedia.org While specific studies on the diastereoselective addition of bromofluorocarbene to 1,3-butadiene are not prominent in the reviewed literature, the principles governing these reactions suggest that achieving high diastereoselectivity for the cis or trans vinylcyclopropane isomer would require careful optimization of the carbene source, reaction temperature, and solvent.

Once formed, the stereochemistry of this compound can be further manipulated or can be used to direct the stereochemical outcome of subsequent reactions. The vinylcyclopropane moiety is known to undergo a variety of rearrangements.

Vinylcyclopropane-Cyclopentene Rearrangement: Thermally induced rearrangement can convert the vinylcyclopropane into a cyclopentene (B43876). wikipedia.orgorganicreactions.org Computational studies on substituted vinylcyclopropanes, including difluoro-derivatives, show that the process often proceeds through diradical intermediates. nih.gov The stereoselectivity of this ring expansion is influenced by substituents on the ring, which can raise the energy of competing stereoisomerization pathways, thereby enhancing the formation of a specific product. nih.gov An organocatalytic, enantioselective version of this rearrangement has been developed for (vinylcyclopropyl)acetaldehydes, where the stereochemical information in the starting material is erased and then reset by a chiral catalyst, highlighting a sophisticated method of stereocontrol. unizar.es

Catalytic cis/trans Isomerization: A significant recent development is the discovery of a nickel(I)-catalyzed cis/trans isomerization of vinylcyclopropanes. nih.gov This process is remarkable for its mild conditions (room temperature) and, crucially, its ability to proceed with retention of enantiopurity. For example, an enantiopure (R,R)-cis-vinylcyclopropane was converted to the corresponding trans-product in high yield and with no loss of enantiomeric excess. nih.gov This powerful method allows for the dynamic, stereoinvertive enrichment of a mixture of diastereomers into a single, more stable diastereomer, representing a key tool for controlling the relative stereochemistry of compounds like this compound after the initial cyclopropanation.

Table 1: Key Transformations Influencing Diastereoselectivity This table is interactive. You can sort and filter the data.

| Transformation | Description | Key Stereochemical Feature | Conditions | Reference(s) |

|---|---|---|---|---|

| Vinylcyclopropane-Cyclopentene Rearrangement | Ring expansion of a vinylcyclopropane to a cyclopentene. | Can be influenced by substituents; organocatalytic versions can create new stereocenters with high control. | Thermal (>400 °C) or Catalytic (Chiral Amines) | wikipedia.orgnih.govunizar.es |

| Ni(I)-Catalyzed Isomerization | Reversible cis/trans isomerization of the vinylcyclopropane core. | Proceeds with retention of enantiopurity, allowing for thermodynamic enrichment of one diastereomer. | 1 mol% Ni(I) catalyst, Room Temperature | nih.gov |

Enantioselective Synthesis

Enantioselective synthesis focuses on controlling the absolute stereochemistry at C1 and C2, to produce a single enantiomer of this compound.

The most direct route to enantiopure vinylcyclopropanes involves the asymmetric transfer of a carbene to an olefin, guided by a chiral catalyst.

Significant progress has been made in developing chiral metal complexes that can catalyze cyclopropanation reactions with high enantioselectivity.

Rhodium Catalysts: Chiral rhodium(II) carboxylate catalysts are highly effective for asymmetric cyclopropanation. A general and efficient method for the synthesis of various halocyclopropanes (containing F, Cl, Br, or I) has been developed using a chiral rhodium catalyst for the reaction of 2-haloalkenes with a diazoacetate. nih.gov This approach provides access to highly functionalized chiral halocyclopropanes in good yields and with excellent enantioselectivity, representing a foundational strategy applicable to the synthesis of the target molecule. nih.gov Further research has demonstrated that chiral-at-metal rhodium(III) complexes can catalyze the reaction of sulfoxonium ylides with β,γ-unsaturated ketoesters to give 1,2,3-trisubstituted cyclopropanes with both excellent diastereomeric ratios (>20:1) and enantiomeric excesses (up to 99%). organic-chemistry.org

Other Metal Catalysts: Chiral catalysts based on other metals, such as zinc, have also been explored. mdpi.comresearchgate.net Phase-transfer catalysis, employing chiral quaternary ammonium (B1175870) or phosphonium (B103445) salts, offers another powerful strategy for asymmetric synthesis under basic or neutral conditions, which could be adapted for cyclopropanation reactions. mdpi.com

Table 2: Selected Chiral Metal Catalysts for Asymmetric Cyclopropanation This table is interactive. You can sort and filter the data.

| Catalyst Type | Substrates | Key Outcome | Reported Selectivity | Reference(s) |

|---|---|---|---|---|

| Chiral Rhodium(II) | 2-Haloalkenes + Diazoacetates | General method for chiral halocyclopropanes (F, Cl, Br, I). | Good yields, excellent e.r. | nih.gov |

| Chiral-at-Metal Rh(III) | Sulfoxonium Ylides + Ketoesters | Optically pure 1,2,3-trisubstituted cyclopropanes. | >20:1 d.r., up to 99% e.e. | organic-chemistry.org |

| Chiral Oxazaborolidinium Ion (COBI) | α,β-Unsaturated Aldehydes + Diazoesters | Synthesis of Dictyopterene C' precursors. | High yield and e.e. | researchgate.net |

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical catalysis for producing enantiopure compounds. mdpi.com

Engineered Heme Proteins: Enzymes, particularly engineered variants of heme proteins like myoglobin (B1173299), have been repurposed to catalyze abiological carbene transfer reactions. These myoglobin-based biocatalysts can facilitate the asymmetric cyclopropanation of olefins with diazo reagents to produce fluorinated cyclopropanes with exceptional levels of diastereo- and enantioselectivity. For instance, myoglobin variants have been used to synthesize trans-1-trifluoromethyl-2-arylcyclopropanes in high yields (up to 99%) and with near-perfect stereocontrol (>99% d.e. and e.e.). This demonstrates the immense potential of biocatalysis for creating complex fluorinated building blocks.

Other Biocatalytic Systems: The broader field of biocatalysis offers numerous enzymes that could be relevant. Halohydrin dehalogenases and cytochrome P450 monooxygenases are used for the synthesis of chiral vicinal halohydrins, which are related structural motifs. nih.gov Furthermore, vanadium-dependent haloperoxidases have recently been shown to be effective for selective N-halogenation, indicating an expanding toolbox of enzymes capable of forming carbon-halogen or heteroatom-halogen bonds with high selectivity. chemrxiv.org The directed evolution of such enzymes could tailor their activity specifically towards the synthesis of this compound. nih.govresearchgate.net The successful application of engineered enzymes in the kilogram-scale synthesis of complex pharmaceutical intermediates underscores the industrial viability of these biocatalytic approaches. nih.gov

Enantioconvergent and Dynamic Kinetic Asymmetric Transformations

Dynamic kinetic asymmetric transformations (DyKAT) represent a powerful strategy for converting a racemic mixture into a single enantiomer of a product. This approach is particularly valuable in the context of this compound, which is often synthesized as a mixture of stereoisomers. DyKAT processes typically involve the in-situ racemization of the starting material, allowing for a theoretical yield of 100% of the desired enantiomer.

In the case of related β-bromo-α-keto esters, DyKAT has been successfully applied in direct aldol (B89426) reactions. scispace.com These transformations proceed with high levels of diastereo- and enantioselectivity, yielding fully substituted α-glycolic acid derivatives. scispace.com Mechanistic studies suggest that these reactions operate under a DyKAT Type I manifold, where catalyst-mediated racemization of the β-bromo-α-keto esters occurs readily. scispace.com While specific examples involving this compound are not extensively documented in the provided search results, the principles of DyKAT are broadly applicable to chiral molecules with a labile stereocenter, such as the carbon bearing the bromine atom.

Key features of DyKAT reactions relevant to this compound chemistry include:

In-situ racemization: The facile inversion of the stereocenter bearing the bromine atom is crucial for the success of a DyKAT process.

Asymmetric catalysis: A chiral catalyst is employed to selectively react with one enantiomer of the racemizing starting material, leading to the formation of an enantioenriched product.

High stereocontrol: Successful DyKAT reactions exhibit both high diastereoselectivity and high enantioselectivity.

The table below summarizes the key aspects of a representative DyKAT reaction, highlighting the potential for achieving high stereochemical control.

Table 1: Representative DyKAT of a β-Bromo-α-Keto Ester

| Reactant | Catalyst | Product | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |

| (±)-Ethyl 2-bromo-3-oxo-3-phenylpropanoate | Chiral Amine | Ethyl (2R,3S)-2-bromo-3-hydroxy-3-phenylpropanoate | >20:1 | 96:4 |

Stereospecificity of Ring-Opening and Rearrangement Pathways

The vinylcyclopropane moiety is known to undergo a variety of ring-opening and rearrangement reactions, the stereochemical outcomes of which are often highly specific. The vinylcyclopropane rearrangement, for instance, is a thermally or photochemically induced transformation that converts a vinylcyclopropane into a cyclopentene. wikipedia.org This reaction can proceed through either a concerted, orbital-symmetry-controlled pathway or a stepwise, diradical mechanism. wikipedia.org The operative mechanism, and thus the stereospecificity of the reaction, is highly dependent on the substitution pattern of the cyclopropane (B1198618) ring.

For activated vinylcyclopropanes, such as those bearing electron-withdrawing groups, ring-opening can also be effected by nucleophiles. In the reaction of optically active dimethyl 2-vinylcyclopropane-1,1-dicarboxylate with pyrrolidine, the ring-opening proceeds with clean inversion of configuration at the carbon atom undergoing nucleophilic attack. rsc.org This observation is consistent with an S N 2-type mechanism.

The stereochemical fate of the chiral centers in this compound during a chemical transformation is a critical consideration. In nucleophilic substitution reactions, the outcome is typically inversion of stereochemistry at the reaction center, as exemplified by the S N 2 mechanism. youtube.com However, retention of stereochemistry is also possible, often through a double-inversion pathway. youtube.com

For instance, the conversion of an alcohol to an alkyl bromide using PBr 3 proceeds with inversion of configuration. youtube.com If this bromide is then subjected to a second S N 2 reaction, the net result is retention of the original stereochemistry. youtube.com These principles are directly applicable to reactions at the chiral centers of this compound.

The presence of both bromine and fluorine atoms on the cyclopropane ring significantly influences its reactivity and stereochemical behavior. The relative electronegativity and size of the halogens can affect bond lengths, bond angles, and the electron distribution within the molecule. These factors, in turn, can influence the facility of stereomutation, or the interconversion of stereoisomers.

In related halohydrin systems, the gauche effect, which is the tendency for electronegative substituents to adopt a gauche conformation, has been shown to be a significant factor in determining the preferred conformation. researchgate.netsigmaaldrich.comfigshare.com This effect is attributed to hyperconjugative interactions rather than intramolecular hydrogen bonding. sigmaaldrich.comfigshare.com While not directly studying this compound, these findings suggest that stereoelectronic effects involving the halogen atoms play a crucial role in the conformational preferences and, by extension, the reactivity of the molecule.

Applications of 1 Bromo 1 Fluoro 2 Vinylcyclopropane As a Synthetic Intermediate

Role in the Development of New Synthetic Strategies

The unique structural and electronic properties of 1-bromo-1-fluoro-2-vinylcyclopropane and related fluorinated vinylcyclopropanes (VCPs) position them as powerful intermediates for the development of novel synthetic strategies. The inherent ring strain of the cyclopropane (B1198618) ring, combined with the electronic influence of the vinyl group and halogen substituents, allows for a diverse range of chemical transformations. Chemists have leveraged these features to explore unprecedented reactivity modes and to design elegant and efficient domino and cascade reactions, pushing the boundaries of modern organic synthesis.

Exploration of Novel Reactivity Modes (e.g., Chemodivergent Rearrangements)

A significant advancement in the chemistry of fluorinated VCPs is the exploration of reactivity modes that go beyond traditional ring-opening or cycloaddition reactions. A prime example is the development of rhodium-catalyzed enantioconvergent and chemodivergent rearrangements of racemic vinyl gem-difluorocyclopropanes (VCPdFs), a class of compounds closely related to this compound. chemrxiv.orgchemrxiv.org This strategy enables the synthesis of two distinct and highly valuable classes of molecules—chiral cyclopentenones and gem-difluorocyclopentenes—from a single racemic precursor, with the outcome being dictated by subtle changes in the reaction conditions. chemrxiv.org

This novel reactivity is initiated by a rhodium-catalyzed ring-opening of the VCPdF and a subsequent β-fluoride elimination. This process generates a key vinylic fluoroallyl-rhodium intermediate. chemrxiv.org The unique electronic nature of this intermediate, featuring multiple reactive sites, is the cornerstone of the chemodivergence. chemrxiv.org Subsequent enantioretentive ring-closure forms the five-membered ring, which can then undergo a site-selective nucleophilic attack. Depending on the conditions, attack by water leads to the formation of a cyclopentenone, while recycling of the fluoride (B91410) anion yields a gem-difluorocyclopentene. chemrxiv.org

This approach represents a significant strategic innovation, demonstrating how a single, readily accessible precursor can be diverted toward different molecular scaffolds with high levels of efficiency and stereocontrol. chemrxiv.org The findings from VCPdFs provide a blueprint for exploring similar chemodivergent transformations with this compound, unlocking new pathways to diverse fluorinated molecules.

| Starting Material | Product Class | Key Condition | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Racemic VCPdF | Cyclopentenone | Glass Vial (Source of H₂O) | Chiral Cyclopentenone | up to 90% chemrxiv.org | >90% chemrxiv.org |

| gem-Difluorocyclopentene | Polypropylene Tube (Anhydrous) | Chiral gem-Difluorocyclopentene | High Yields chemrxiv.org | Excellent ee values chemrxiv.org |

Utilization in Domino and Cascade Reactions

Domino and cascade reactions are highly efficient synthetic processes where multiple bond-forming events occur in a single pot under the same reaction conditions, without the need to isolate intermediates. baranlab.org The reactive nature of the vinylcyclopropane (B126155) moiety makes it an excellent trigger for such sequences. The ring-opening of a VCP can unveil a reactive intermediate that is immediately trapped in a subsequent transformation, leading to a rapid increase in molecular complexity.

Donor-acceptor (D-A) cyclopropanes are well-known for their utility in initiating domino reactions. nih.govresearchgate.net For example, the ring-opening of a D-A cyclopropane can generate a zwitterionic or electrophilic intermediate that engages in a cascade of reactions such as Michael additions, aldol (B89426) reactions, or cyclizations. researchgate.net An iron-mediated oxidation domino reaction has been developed for doubly activated cyclopropanes, which proceeds through sequential ring-opening, cyclization, and dehydrogenation to construct multisubstituted pyrroles. figshare.com

This principle is directly applicable to this compound. The transition metal-catalyzed ring-opening of this substrate would generate a highly functionalized and reactive allyl-metal species. This intermediate is primed to participate in a domino sequence. For instance, a proposed cascade could involve:

Initiation: Oxidative addition of a metal catalyst to the carbon-bromine bond or strain-releasing ring-opening of the cyclopropane.

Propagation: The resulting organometallic intermediate undergoes an intramolecular insertion with the vinyl group or an intermolecular reaction with another component in the mixture.

Termination: A final cyclization or reductive elimination step concludes the cascade, yielding a complex polycyclic structure.

By designing substrates with appropriately positioned reacting partners, the ring-opening of this compound can serve as the entry point to powerful domino strategies for the rapid assembly of complex fluorinated carbocycles and heterocycles.

| Step | Transformation | Description | Precedent in Cyclopropane Chemistry |

|---|---|---|---|

| 1. Initiation | Ring-Opening | Catalytic ring-opening of the vinylcyclopropane generates a reactive 1,3-dipole or organometallic intermediate. | Organocatalytic generation of an iminium ion from a cyclopropaneacetaldehyde. nih.govresearchgate.net |

| 2. Propagation | Intra/Intermolecular Reaction | The intermediate is trapped by a tethered or external nucleophile/electrophile. | Domino aza-Michael/aldol reaction sequence. researchgate.net |

| 3. Termination | Cyclization/Finalization | The final step forms the stable cyclic product. | Acid-promoted lactamization to form pyrrolo[1,2-a]quinolines. nih.gov |

Computational and Theoretical Investigations of 1 Bromo 1 Fluoro 2 Vinylcyclopropane

Electronic Structure and Bonding Analysis

The unique arrangement of atoms in 1-bromo-1-fluoro-2-vinylcyclopropane—a strained three-membered ring bearing a vinyl group and two different halogen atoms on the same carbon—gives rise to a fascinating electronic structure. Computational analysis is essential to understand the interplay of these features.

Molecular Orbital Theory and Frontier Orbital Analysis (HOMO/LUMO)

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to orbitals that can extend over the entire molecule. doubtnut.com Among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier orbitals. The energy and composition of these orbitals are critical in determining a molecule's reactivity. schrodinger.comresearchgate.netwuxiapptec.com The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a key indicator of chemical stability; a smaller gap generally implies higher reactivity. researchgate.netwuxiapptec.com

For this compound, the HOMO is expected to be primarily associated with the vinyl group's π-system, which is the most electron-rich and easily polarizable part of the molecule. The LUMO, conversely, is likely to be an antibonding orbital, specifically the σ* orbital of the carbon-bromine bond. The C-Br bond is weaker than the C-F bond, making its antibonding orbital lower in energy and thus a more accessible electron acceptor. quora.com

The interaction between the HOMO of a nucleophile and the LUMO of an electrophile governs many chemical reactions. thieme-connect.de In the case of this molecule, an incoming nucleophile would likely interact with the LUMO located at the C-Br bond, while an electrophile would target the HOMO of the vinyl π-bond. Computational studies on similar systems show that the presence of electron-withdrawing halogen substituents can lower the energy of both the HOMO and LUMO, but the effect on the LUMO is often more pronounced, potentially decreasing the HOMO-LUMO gap and enhancing reactivity towards nucleophiles. emerginginvestigators.org

| Orbital | Expected Primary Character | Role in Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | π-orbital of the vinyl group | Site of electrophilic attack; electron donor |

| LUMO (Lowest Unoccupied Molecular Orbital) | σ*-orbital of the C-Br bond | Site of nucleophilic attack; electron acceptor |

Bond Dissociation Energies and Ring Strain Energy Considerations

The reactivity of this compound is intrinsically linked to its bond strengths and the inherent strain of its three-membered ring.

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. The C1 carbon, bonded to both fluorine and bromine, is at the center of significant electronic effects. The C-F bond is exceptionally strong due to the high electronegativity of fluorine and the effective overlap between the carbon and fluorine 2p orbitals. quora.com In contrast, the C-Br bond is significantly weaker and longer, making it the most likely point of initial bond cleavage in radical reactions. The BDE of the C-C bonds within the cyclopropane (B1198618) ring are also of interest, as their cleavage initiates ring-opening rearrangements. Computational studies on similar small rings suggest that experimental BDEs for cyclopropanes may be lower than those predicted by high-level composite methods. comporgchem.com

| Bond | Typical BDE (kJ/mol) | Significance in the Molecule |

|---|---|---|

| C-F | ~485 | Very strong, unlikely to break initially. quora.com |

| C-Cl | ~327 | Stronger than C-Br. quora.com |

| C-Br | ~285 | Weakest carbon-halogen bond, a potential reaction initiation site. quora.com |

| C-C (in cyclopropane) | ~260-270 (effective) | Cleavage leads to ring-opening. |

| C=C (vinyl group) | ~611 | Strong, but the π-component is reactive. |

Ring Strain Energy (RSE) arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5° and torsional strain from eclipsed C-H bonds. Cyclopropane has a significant RSE of approximately 115 kJ/mol (or 27.5 kcal/mol), making it thermodynamically inclined to undergo ring-opening reactions. doubtnut.commasterorganicchemistry.com The presence of substituents can modify this strain. Halogen substituents, particularly fluorine, can slightly increase the ring strain in cyclopropanes. osti.gov This high strain energy is a powerful driving force for the thermal rearrangements that characterize the chemistry of vinylcyclopropanes.

Reaction Mechanism Elucidation

Computational chemistry is indispensable for mapping the potential energy surfaces of reactions, identifying transition states, and distinguishing between different mechanistic pathways. For this compound, the primary focus is on its thermal rearrangements.

Transition State Characterization for Rearrangements and Ring Openings

The hallmark reaction of vinylcyclopropanes is the thermal vinylcyclopropane-cyclopentene (VCP-CP) rearrangement. wikipedia.orgresearchgate.net This process involves the cleavage of a cyclopropane C-C bond to form a diradical intermediate, which then cyclizes to form a five-membered ring. Computational studies, typically using Density Functional Theory (DFT) methods like B3LYP, are employed to locate and characterize the transition states for these steps. nih.govnih.gov

For this compound, the initial and rate-determining step is the cleavage of the C2-C3 bond of the cyclopropane ring, which is adjacent to the vinyl group. This cleavage leads to a pentadienyl diradical. The transition state for this ring-opening would involve significant elongation of the C2-C3 bond. The presence of the C1-halogens can influence the stability of this transition state and the subsequent diradical intermediate.

Another potential reaction is the cyclopropyl-allyl rearrangement, which would involve cleavage of the C1-C2 bond to form a halogenated allyl cation or radical, depending on the conditions. Theoretical investigations on the analogous 1-chloro-1-fluoro-2-vinylcyclopropane suggest that the VCP-CP rearrangement is the dominant pathway, but other transformations can compete. swarthmore.edu

Pathways for Concerted vs. Stepwise Processes

A central question in vinylcyclopropane (B126155) chemistry is whether the rearrangement to cyclopentene (B43876) is a concerted pericyclic reaction (a nih.govnih.gov-sigmatropic shift) or a non-concerted, stepwise process proceeding through a diradical intermediate. wikipedia.org While orbital symmetry rules would allow for a concerted pathway, extensive computational and experimental evidence points towards a stepwise mechanism for most thermally induced vinylcyclopropane rearrangements. wikipedia.orgnih.gov

Calculations show that the reaction proceeds through a diradical intermediate which lies in a shallow minimum on the potential energy surface. This stepwise nature allows for stereochemical scrambling, as the diradical has a finite lifetime during which bond rotation can occur faster than ring closure. A truly concerted reaction would be stereospecific. Theoretical studies on various substituted vinylcyclopropanes have consistently identified these diradical intermediates and the transition states leading to and from them, supporting the stepwise model. nih.gov

Role of Substituent Effects on Reaction Pathways

The substituents at the C1 position (bromine and fluorine) exert profound electronic and steric effects on the reaction pathways.

Electronic Effects: Both fluorine and bromine are electronegative and exert a strong inductive electron-withdrawing effect (-I effect). This can influence the stability of the diradical intermediate formed upon ring opening. Radical-stabilizing substituents are known to lower the activation energy for the rearrangement. wikipedia.org While halogens are not typically considered strong radical stabilizers, their ability to donate a lone pair of electrons (+M effect) could play a role in stabilizing an adjacent radical center, although this effect is generally weaker for halogens compared to oxygen or nitrogen. The high electronegativity of fluorine, in particular, can destabilize nearby carbocationic character, making pathways involving cationic intermediates less favorable. emerginginvestigators.org

Steric Effects: The steric bulk of the substituents can influence the conformational preferences of the molecule and the transition states. While fluorine is relatively small, bromine is larger and can introduce steric hindrance that may favor certain reaction geometries over others.

Computational studies on difluoro-substituted vinylcyclopropanes have shown that halogen substitution significantly impacts the activation barriers and stereoselectivity of the VCP-CP rearrangement. nih.gov By analogy, the geminal bromo- and fluoro-substituents in this compound are expected to lower the activation energy for ring-opening compared to the unsubstituted parent compound, while also influencing the competition between the VCP-CP rearrangement and other potential pathways like the cyclopropyl-allyl transformation.

Prediction of Reactivity and Selectivity

The reactivity and selectivity of this compound are primarily governed by the principles of the vinylcyclopropane rearrangement (VCPR), a thermally induced ring expansion to a five-membered ring system. Computational chemistry serves as a powerful tool to predict the outcomes of such reactions, offering insights into the complex interplay of electronic and steric factors that dictate the reaction pathways.

The VCPR of substrates like this compound is understood to proceed through a diradical intermediate, although the degree of concertedness can vary depending on the substitution pattern. nih.gov The presence of halogen atoms on the cyclopropane ring significantly influences the stability of these intermediates and the transition states leading to them. The electronegativity and size of the bromine and fluorine atoms are key determinants of the bond dissociation energies within the cyclopropane ring and the subsequent rearrangement dynamics.

Computational studies on closely related gem-dihalovinylcyclopropanes, specifically difluorinated analogs, have provided a framework for understanding the factors that control these rearrangements. nih.govresearchgate.net These studies, often employing density functional theory (DFT) methods, can calculate the energy barriers for various possible reaction pathways, including the desired VCPR and competing side reactions like cis-trans isomerism and sigmaaldrich.comsigmaaldrich.com-sigmatropic rearrangements. nih.gov

The thermal rearrangement of this compound can, in principle, yield a variety of regioisomeric and stereoisomeric cyclopentene products. The regioselectivity is determined by which of the cyclopropane C-C bonds cleaves initially, while the stereoselectivity depends on the rotational dynamics of the resulting diradical intermediate before ring closure.

Computational models, particularly DFT calculations at levels such as B3LYP, are instrumental in dissecting these pathways. nih.gov For a molecule like this compound, the initial cleavage of the C2-C3 bond is generally favored due to the activation by the vinyl group. The subsequent fate of the diradical intermediate is then influenced by the geminal bromo and fluoro substituents.

Drawing parallels from computational studies on gem-difluorovinylcyclopropanes, the stereochemistry of the starting material is expected to be a crucial factor. nih.govresearchgate.net For instance, the E or Z configuration of the vinyl group and the cis or trans relationship between the vinyl group and other substituents on the cyclopropane ring can lead to different energy barriers for the VCPR. In studies of analogous systems, the trans-E isomers are often found to be the most favorable precursors for the VCPR, undergoing rearrangement at lower temperatures than their stereoisomers. nih.govresearchgate.net

The stereoselectivity of the VCPR is often not absolute, and computational studies can predict the distribution of diastereomeric products by calculating the relative energies of the transition states leading to each. nih.gov Factors influencing this include the steric hindrance between the substituents in the transition state and the electronic stabilization of the radical centers. The differing electronic properties of bromine (more polarizable) and fluorine (more electronegative) would be expected to exert a subtle but significant influence on the relative stabilities of the possible transition states, and thus on the stereochemical outcome.

To illustrate the predictive power of computational chemistry in this context, the following table presents hypothetical relative energy barriers for the VCPR of different stereoisomers of this compound, based on trends observed in computational studies of analogous compounds. nih.gov

| Starting Stereoisomer | Predicted Relative Energy Barrier for VCPR (kcal/mol) | Predicted Major Product Stereochemistry |

| trans-E | Low | trans |

| cis-E | High | cis |

| trans-Z | Very High (No reaction) | - |

| cis-Z | Very High (No reaction) | - |

This table is illustrative and based on trends from computational studies of analogous gem-dihalovinylcyclopropanes. Actual values would require specific DFT calculations for this compound.

While the VCPR is often a thermal process, the high temperatures required can limit its synthetic utility, especially for complex molecules. nih.gov Consequently, the rational design of catalytic systems to promote the rearrangement under milder conditions is an area of significant interest. Computational chemistry plays a pivotal role in this endeavor.

For a substrate such as this compound, a potential catalytic approach would involve the use of a transition metal catalyst. The goal of such a catalyst would be to lower the activation energy of the rearrangement by providing an alternative, lower-energy reaction pathway. This could be achieved, for example, through the oxidative addition of the catalyst to one of the cyclopropane bonds or through coordination to the vinyl group, thereby weakening the cyclopropane ring and facilitating its opening.

Computational methods can be employed to:

Screen potential catalysts: By calculating the reaction profiles for a range of candidate catalysts, it is possible to identify those that are most likely to be effective.

Optimize ligand design: For transition metal catalysts, the ligands play a crucial role in determining both reactivity and selectivity. Computational modeling can be used to design ligands that, for instance, create a specific chiral environment around the metal center, thereby inducing enantioselectivity in the VCPR. This has been successfully applied in related asymmetric reactions involving cyclopropane-containing compounds. beilstein-journals.org

Elucidate reaction mechanisms: A detailed computational study can provide a step-by-step understanding of the catalytic cycle, identifying the rate-determining step and any potential off-cycle reactions or catalyst deactivation pathways.

In the context of this compound, a hypothetical catalytic cycle might involve a low-valent palladium or nickel complex. The design of chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands could be computationally modeled to predict their influence on the stereochemical outcome of the rearrangement, aiming for a highly enantio- and diastereoselective transformation.

The following table outlines a conceptual approach to the rational design of a catalytic system for the VCPR of this compound using computational methods.

| Design Stage | Computational Task | Desired Outcome |

| Catalyst Screening | Calculate reaction profiles for various transition metals (e.g., Pd, Ni, Rh) with the substrate. | Identify a metal that effectively lowers the VCPR activation energy. |

| Ligand Design | Model the catalyst-substrate complex with a library of chiral ligands. | Design a ligand that provides high stereocontrol in the ring-opening and ring-closing steps. |

| Mechanism Elucidation | Perform detailed DFT calculations on the full catalytic cycle. | Understand the mechanism to further optimize reaction conditions and catalyst stability. |

This table represents a conceptual workflow for the rational design of a catalyst and does not describe an existing, experimentally verified system for this compound.

Future Research Directions and Challenges in 1 Bromo 1 Fluoro 2 Vinylcyclopropane Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The practical utility of 1-bromo-1-fluoro-2-vinylcyclopropane is contingent upon the development of synthetic methods that are not only efficient but also adhere to the principles of green chemistry. vapourtec.com Current approaches often rely on multi-step sequences that may not be optimal in terms of resource utilization and waste generation.

A primary challenge is to move beyond stoichiometric reagents toward catalytic processes. The concept of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a key metric in green chemistry. wordpress.comjocpr.com Reactions with low atom economy generate significant waste, a problem that can often be mitigated by using catalysts. youtube.com

Future research should focus on developing catalytic methods for the synthesis of this compound. This could involve the catalytic generation of bromofluorocarbene and its subsequent [2+1] cycloaddition with 1,3-butadiene (B125203). Innovations in this area might include:

Earth-Abundant Metal Catalysis: Exploring catalysts based on iron, cobalt, or bismuth could provide cheaper and more sustainable alternatives to precious metal catalysts. rsc.orgorganic-chemistry.org

Biocatalysis: Engineered enzymes, such as myoglobin-based catalysts, have shown remarkable efficiency and stereoselectivity in the synthesis of other fluorinated cyclopropanes. nih.govwpmucdn.com Developing a biocatalytic route to this compound would represent a significant leap forward in sustainable synthesis, potentially offering access to high enantiopurity under mild, aqueous conditions. nih.govwpmucdn.com

Photocatalysis: Light-mediated reactions often proceed under mild conditions with high selectivity. vapourtec.com A photocatalytic cycle for generating and reacting bromofluorocarbene could improve the energy efficiency of the synthesis. vapourtec.com

Adherence to green chemistry principles also necessitates considering the choice of solvents and starting materials, favoring renewable feedstocks and minimizing hazardous substances. vapourtec.comyoutube.com

Exploration of Novel Reactivity and Cascade Reactions

The dense functionality of this compound suggests a rich and complex reactivity profile that remains largely unexplored. Understanding and harnessing this reactivity is crucial for its application as a versatile synthetic building block.

Vinylcyclopropanes are known to undergo a variety of fascinating ring transformations, most notably the vinylcyclopropane-cyclopentene (VCP-CP) rearrangement. wikipedia.orgresearchgate.net This rearrangement can be initiated thermally, photochemically, or by using Lewis acids, providing access to five-membered rings. wikipedia.orgdigitellinc.com For this compound, the presence of the geminal halogens is expected to profoundly influence the course of these reactions.

A key research direction is the systematic investigation of its behavior under various reaction conditions. For instance, studies on the closely related 1-chloro-1-fluoro-2-vinylcyclopropane have shown that thermal isomerization leads to a competition between the expected VCP-CP rearrangement and a cyclopropyl-allyl transformation. researchgate.net It is critical to determine how the electronic and steric properties of the bromine atom (compared to chlorine) affect this competition and whether new, unprecedented reaction pathways emerge. Exploring its reactivity in other transformations common for vinylcyclopropanes, such as cycloaddition reactions, would also be a fruitful area of investigation. researchgate.netnih.gov

Vinylcyclopropanes serve as powerful intermediates in the synthesis of complex natural products. wikipedia.orgnih.gov A major goal for future research is to demonstrate the synthetic utility of this compound by integrating it into the total synthesis of a biologically active molecule. The fluorinated cyclopropane (B1198618) motif is a highly sought-after pharmacophore in drug discovery, known to enhance properties like metabolic stability and cell permeability. nih.govwpmucdn.com The bromo-fluoro-vinylcyclopropane structure offers multiple handles for diversification: the vinyl group can participate in cycloadditions or be cleaved, the cyclopropane ring can be opened, and the carbon-bromine bond provides a site for cross-coupling reactions. Unlocking this potential in the context of a complex synthesis would validate its importance as a strategic building block.

Advanced Stereochemical Control

The this compound molecule possesses two adjacent stereocenters, meaning it can exist as four distinct stereoisomers (two pairs of enantiomers). Controlling the stereochemical outcome of its synthesis and subsequent reactions is a formidable challenge that must be overcome to fully exploit its potential, particularly for applications in medicinal chemistry where a single stereoisomer is often required.

Future research must address the challenge of stereoselective synthesis. This could involve the development of chiral catalysts, either metallic or enzymatic, that can control both the relative (cis/trans) and absolute (enantiomeric) configuration during the cyclopropanation step. wpmucdn.comnih.govunizar.es

A complementary and highly innovative approach would be the development of methods for post-synthetic stereochemical manipulation. Recent work has shown that metalloradicals can be used for the dynamic stereomutation of vinylcyclopropanes, allowing for the conversion of a mixture of cis/trans isomers into a single, thermodynamically favored isomer without loss of enantiopurity. nih.gov Applying such a strategy to an enantiopure but diastereomerically mixed sample of this compound could provide a powerful method for accessing a single, pure stereoisomer. nih.gov This type of thermodynamic resolution could bypass the often difficult task of achieving perfect stereocontrol in the initial synthesis, a significant challenge for many 1,2-disubstituted cyclopropanes. nih.gov

Highly Enantioselective and Diastereoselective Synthesis of Complex Derivatives

A primary challenge in the chemistry of this compound lies in the development of methods to synthesize complex derivatives with high levels of stereocontrol. The molecule contains multiple stereocenters, and controlling the relative and absolute stereochemistry during its transformation is crucial for its application in fields like medicinal chemistry.

Future research will likely focus on substrate-controlled and catalyst-controlled diastereoselective reactions. The preparation of polysubstituted cyclopropanes is an area of intense research, with methods being developed for the efficient functional modification of cyclopropane frameworks. nih.gov For instance, downstream derivatization of carbon-boron bonds in cyclopropyl (B3062369) diboronates allows for highly diastereoselective access to complex cyclopropane structures. nih.gov Similar strategies could be adapted for this compound, where the vinyl group or the carbon-bromine bond could serve as a handle for introducing new functionalities with high diastereoselectivity.

The development of novel chiral catalysts will be essential for achieving high enantioselectivity. This involves designing catalysts that can effectively differentiate between the enantiotopic faces of the vinyl group or prochiral intermediates derived from the cyclopropane ring.

Table 1: Hypothetical Diastereoselective Derivatization of this compound

| Entry | Reaction Type | Catalyst/Reagent | Diastereomeric Ratio (d.r.) |

| 1 | Epoxidation | m-CPBA | 5:1 |

| 2 | Dihydroxylation | OsO₄, NMO | 10:1 |

| 3 | Cycloaddition | Chiral Lewis Acid | >20:1 |

| 4 | Heck Coupling | Pd(OAc)₂, Chiral Ligand | 15:1 |

This table is illustrative and represents target outcomes for future research.

Dynamic Kinetic Resolution and Asymmetric Catalysis for Accessing Challenging Chiral Centers

Accessing the challenging chiral centers of this compound in an enantiopure form is a significant hurdle. Dynamic kinetic resolution (DKR) presents a powerful strategy to overcome this. In a DKR process, a racemic starting material is converted into a single enantiomer of the product in theoretically 100% yield. This requires a catalyst system that can selectively react with one enantiomer of the substrate while rapidly racemizing the unreacted enantiomer.

For this compound, a potential DKR approach could involve a transition-metal-catalyzed reaction at the vinyl group. A chiral catalyst could selectively engage with one enantiomer, while a separate racemization catalyst or the same reaction conditions could facilitate the epimerization of the stereocenter(s) in the unreacted starting material.

Asymmetric catalysis, in general, will be a cornerstone of this research area. The development of catalytic asymmetric carbene transformations, such as cyclopropanation and C-H insertion, has become a versatile method for creating structurally complex and diverse molecules. nih.gov A particularly innovative strategy involves the concept of transient-axial-chirality transfer, where the point chirality from a catalyst is transferred to a reaction intermediate, which then dictates the stereochemical outcome of the final product with high enantioselectivity. nih.gov Applying such advanced catalytic strategies to reactions involving this compound could unlock pathways to previously inaccessible chiral derivatives.

Deeper Mechanistic Understanding Through Integrated Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms governing the transformations of this compound is paramount for developing robust and predictable synthetic methods. The interplay between the strained ring, the reactive vinyl group, and the polarized carbon-halogen bonds can lead to complex reaction pathways, including rearrangements and unexpected side reactions.

Integrated approaches that combine experimental studies with computational modeling are crucial for elucidating these mechanisms. chemrxiv.orgnih.gov Experimental techniques, such as kinetic analysis, isotopic labeling studies, and the characterization of reaction intermediates, provide tangible evidence of the reaction course. For example, deuterium (B1214612) labeling experiments can be used to determine whether certain intermediates are formed during a catalytic cycle. chemrxiv.org

Computational chemistry, particularly using Density Functional Theory (DFT), can offer profound insights into reaction pathways that are difficult to observe experimentally. nih.govrsc.org DFT calculations can be used to:

Determine the geometries and energies of transition states and intermediates.

Predict the stereochemical outcomes of reactions. rsc.org

Explain the role of catalysts and additives in a reaction. chemrxiv.org

Compute spectroscopic data, such as NMR shifts, to help identify and quantify reaction products, which is especially useful for complex fluorinated molecules. nih.gov

For instance, in studies of Pd-catalyzed fluorination reactions, computational analysis revealed that undesired side reactions proceeded through specific intermediates and that the addition of certain reagents could switch the pathway to favor the desired product by altering the geometry of the key complex. chemrxiv.org Applying similar integrated methods to the reactions of this compound will be essential for optimizing reaction conditions and expanding its synthetic utility.

Expanding the Synthetic Scope and Utility of Fluorinated Vinylcyclopropane (B126155) Building Blocks

Fluorinated organic compounds are of immense importance across various industries, including pharmaceuticals, agrochemicals, and materials science. youtube.commdpi.com The introduction of fluorine can dramatically alter a molecule's properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. nih.gov The partially fluorinated cyclopropane motif, in particular, has emerged as a novel structural unit for drug discovery. rsc.org

This compound represents a versatile building block with multiple functional handles that can be selectively addressed. Future research will focus on expanding its synthetic applications by exploring a wider range of transformations.

Key areas for expansion include:

Cross-Coupling Reactions: Utilizing the carbon-bromine bond for Suzuki, Sonogashira, Stille, and Buchwald-Hartwig couplings to introduce diverse aryl, alkynyl, and amino groups.

Ring-Opening Reactions: Leveraging the ring strain to access novel acyclic fluorinated structures through reactions with various nucleophiles and electrophiles.

Transformations of the Vinyl Group: Employing the vinyl moiety in cycloadditions, olefin metathesis, hydroboration-oxidation, and other additions to build molecular complexity.

Synthesis of Bioactive Molecules: Using this compound as a scaffold to synthesize analogs of known drugs or to create entirely new classes of bioactive compounds. The unique combination of a cyclopropane ring and a fluorine atom can serve as a bioisostere for other chemical groups, such as amides or phenyl rings.

By systematically exploring these reaction pathways, the chemical space accessible from this unique building block can be significantly broadened, solidifying its role as a valuable tool in modern organic synthesis.

Q & A

Q. Optimization tips :

- Monitor reaction progress via NMR to track fluorine incorporation.

- Adjust solvent polarity (e.g., dichloromethane vs. acetonitrile) to influence reaction kinetics .

Advanced: How do steric and electronic factors influence the regioselectivity of ring-opening reactions in this compound?

The strained cyclopropane ring and halogen substituents create unique reactivity:

- Steric effects : Bulky substituents on the cyclopropane (e.g., vinyl groups) direct ring-opening to less hindered positions. For example, nucleophilic attack favors the bromine-bearing carbon due to its higher electrophilicity and reduced steric crowding .

- Electronic effects : The electron-withdrawing fluorine atom polarizes the C–Br bond, enhancing its susceptibility to nucleophilic substitution. Computational studies (DFT) suggest that hyperconjugation between the vinyl group and cyclopropane ring stabilizes transition states during ring-opening .

Q. Methodological approach :

- Use kinetic isotope effects (KIEs) and Hammett plots to quantify electronic contributions.

- Compare experimental outcomes with DFT-calculated transition-state geometries .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns from bromine (/) .

- X-ray crystallography : Resolve stereochemistry and bond angles, particularly for chiral derivatives .

Advanced: How can computational methods predict the reactivity of this compound in catalytic systems?

- Quantum mechanical modeling : Use Gaussian or ORCA software to calculate:

- Frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Transition-state energies for ring-opening pathways (e.g., electrocyclic vs. radical mechanisms) .

- Molecular dynamics (MD) : Simulate solvent effects on reaction trajectories (e.g., solvolysis in polar aprotic solvents) .

- Machine learning : Train models on existing cyclopropane reaction datasets to predict regioselectivity under novel conditions.

Contradiction Analysis: How can researchers resolve discrepancies in reported reactivity of vinylcyclopropane derivatives?

Conflicting data often arise from:

- Substituent effects : Minor structural differences (e.g., methyl vs. phenyl groups) drastically alter reactivity. Compare studies using identical substitution patterns .

- Reaction conditions : Temperature and solvent polarity variations may favor competing pathways. Replicate experiments under standardized conditions .

- Analytical limitations : Ensure characterization methods (e.g., NMR, HPLC) are sensitive enough to detect minor byproducts or stereoisomers .

Q. Resolution strategy :

- Conduct cross-validation using multiple techniques (e.g., kinetic studies paired with computational modeling).

- Publish raw data (e.g., NMR spectra, crystal structures) for peer review .

Advanced: What strategies mitigate racemization during asymmetric synthesis of this compound derivatives?

- Chiral auxiliaries : Temporarily attach enantiopure groups (e.g., Evans oxazolidinones) to stabilize intermediates .

- Low-temperature reactions : Perform halogenation below −20°C to reduce thermal racemization .

- Catalytic asymmetric synthesis : Use chiral catalysts (e.g., Ru-based complexes) for enantioselective cyclopropanation .

Basic: What are the primary applications of this compound in medicinal chemistry?

- Pro-drug synthesis : The bromine atom serves as a leaving group for nucleophilic substitution, enabling conjugation with bioactive molecules (e.g., γ-fluoro-α-amino acids) .

- Fluorine scan studies : Incorporate isotopes for PET imaging agent development .

Advanced: How does the vinyl group influence the compound’s stability and polymerization potential?